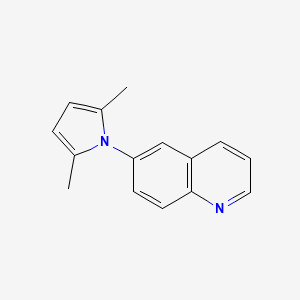
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline, also known as DMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a quinoline ring and a pyrrole ring, and it has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline is not fully understood, but it is believed to involve the intercalation of the quinoline ring into the DNA or RNA helix, leading to changes in the structure and function of the nucleic acid. This can result in inhibition of DNA replication and transcription, as well as induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline in lab experiments is its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its potential toxicity at high concentrations must be carefully considered.
Zukünftige Richtungen
There are many potential future directions for research on 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline, including further studies on its mechanism of action, development of new synthesis methods, and exploration of its potential as a therapeutic agent for a variety of diseases. Additionally, its use as a fluorescent probe for the detection of nucleic acids could be further optimized for improved sensitivity and specificity.
Synthesemethoden
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline can be synthesized through a multistep process that involves the reaction of 2,5-dimethylpyrrole with 2-chloroquinoline, followed by a series of purification steps. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. Its unique chemical structure and ability to bind to DNA and RNA make it a valuable tool for studying nucleic acid structure and function.
Eigenschaften
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-5-6-12(2)17(11)14-7-8-15-13(10-14)4-3-9-16-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCEAIAKMUZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)

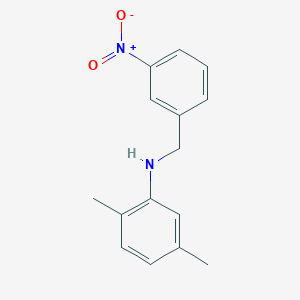
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
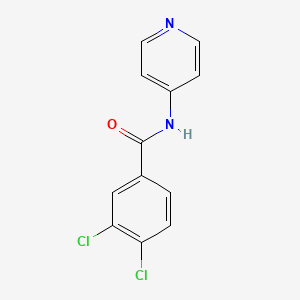
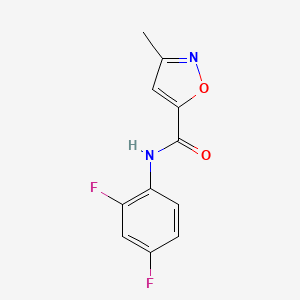
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)
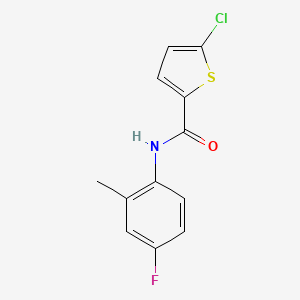

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)